N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide
Description
N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrroloquinoline core substituted with a methyl group at the 7-position and a furan-2-carboxamide moiety. The pyrroloquinoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The furan ring, an electron-rich heterocycle, could modulate binding interactions in biological systems due to its polarity and π-orbital characteristics.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-5-12-10-13-6-7-20(16(13)18-14(12)9-11)19-17(21)15-3-2-8-22-15/h2-5,8-10H,6-7H2,1H3,(H,19,21) |
InChI Key |
ZEIQWWNUYWMBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CO4)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide typically involves multi-step organic reactions One common approach starts with the formation of the pyrrolo[2,3-b]quinoline core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the electron-withdrawing effects of the furan-2-carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
* Theoretical values calculated based on structural data; direct experimental data for this compound is unavailable in the provided evidence.
Key Observations:
Substituent Effects at Position 7: The methyl group in the target compound likely increases hydrophobicity compared to the methoxy group in analogs BH49353, BH49354, and BH49353. Methyl substitution may reduce metabolic dealkylation susceptibility, a common pathway for methoxy-containing drugs.
Carboxamide Moieties :
- Furan-2-carboxamide (target) vs. Thiophene-2-carboxamide (BH49354):
- Furan’s oxygen atom offers stronger electronegativity than thiophene’s sulfur, altering electronic distribution and hydrogen-bonding capacity. Thiophene’s larger atomic radius may enhance hydrophobic interactions .
- Furan-2-carboxamide vs. Halogenated Benzamides (BH49353, BH49355):
- The absence of halogens in the target compound may reduce off-target effects .
Molecular Weight Trends :
- The target compound (293.32 g/mol) is lighter than methoxy-substituted analogs (325–353 g/mol), suggesting improved membrane permeability.
Biological Activity
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a complex organic compound featuring a unique fused heterocyclic structure. Its molecular formula is C17H15N3O2, with a molecular weight of 293.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The structure of this compound includes:
- A pyrrolo[2,3-b]quinoline core , which is a bicyclic system containing nitrogen and carbon atoms.
- A furan-2-carboxamide moiety , which may influence its interaction with various biological targets.
This unique structural arrangement suggests that it may exhibit distinct biological activities compared to other similar compounds.
The biological activity of this compound is primarily linked to its interactions with various molecular targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes, receptors, or nucleic acids. The exact pathways and molecular targets are still under investigation but may include:
- Enzyme inhibition
- Receptor modulation
- Interaction with nucleic acids
Antileishmanial Activity
A related compound from the pyrroloquinoline class demonstrated significant antileishmanial activity. For instance, compound 5m exhibited an in vitro CC50 of 65.11 μM and anti-amastigote IC50 of 8.36 μM against Leishmania parasites. In vivo studies showed promising results with 56.2% inhibition in liver and 61.1% in spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg .
Pharmacokinetics
Preliminary pharmacokinetic studies on related compounds indicate stability in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability . Further studies are needed to explore the pharmacokinetics of this compound specifically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
